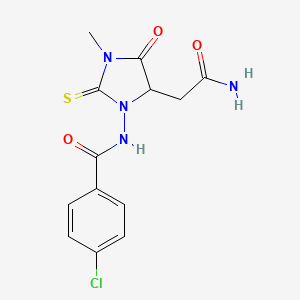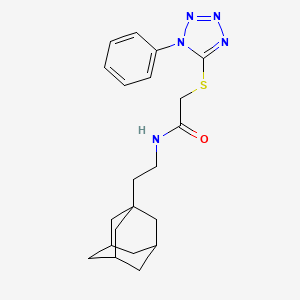![molecular formula C13H21N7O4 B15006366 (1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B15006366.png)
(1E)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups and an ethanimidamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. The final step involves the formation of the ethanimidamide moiety via condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce reduced triazine derivatives.
科学的研究の応用
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Other Triazine Derivatives: Compounds with similar triazine cores but different substituents, used in various chemical and industrial applications.
Uniqueness
(E)-2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-N’-HYDROXYETHANIMIDAMIDE stands out due to its specific combination of morpholine groups and ethanimidamide moiety, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C13H21N7O4 |
|---|---|
分子量 |
339.35 g/mol |
IUPAC名 |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C13H21N7O4/c14-10(18-21)9-24-13-16-11(19-1-5-22-6-2-19)15-12(17-13)20-3-7-23-8-4-20/h21H,1-9H2,(H2,14,18) |
InChIキー |
MYNKILIADWZBKQ-UHFFFAOYSA-N |
異性体SMILES |
C1COCCN1C2=NC(=NC(=N2)OC/C(=N\O)/N)N3CCOCC3 |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)OCC(=NO)N)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-ol](/img/structure/B15006283.png)
![(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile](/img/structure/B15006291.png)
![4-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15006292.png)
![4-methoxy-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B15006295.png)
![Methyl 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15006302.png)
methanone](/img/structure/B15006308.png)
![(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15006311.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15006313.png)
![12-(4-chlorophenyl)-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15006324.png)

![3-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B15006330.png)
![6-Amino-3-(4-fluorophenyl)-4-furan-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006331.png)


